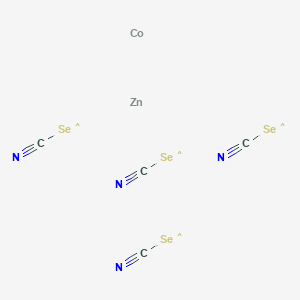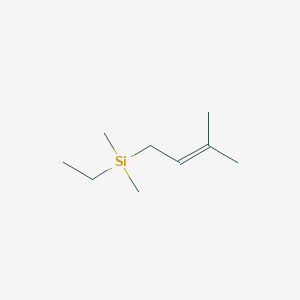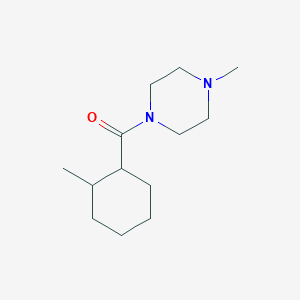
N-(Diphenylmethylidene)-P,P-diphenylphosphinic amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzhydrylideneaminodiphenylphosphine oxide is a compound belonging to the class of aminophosphine oxides. These compounds are characterized by the presence of a phosphorus atom bonded to an amino group and an oxygen atom. The unique structure of benzhydrylideneaminodiphenylphosphine oxide makes it an interesting subject for research in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzhydrylideneaminodiphenylphosphine oxide typically involves the reaction of benzhydrylideneamine with diphenylphosphine oxide. This reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be catalyzed by various agents, including acids and bases, depending on the specific requirements of the synthesis.
Industrial Production Methods: In an industrial setting, the production of benzhydrylideneaminodiphenylphosphine oxide may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Benzhydrylideneaminodiphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may vary, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction may produce phosphines with lower oxidation states.
Applications De Recherche Scientifique
Benzhydrylideneaminodiphenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of benzhydrylideneaminodiphenylphosphine oxide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems.
Comparaison Avec Des Composés Similaires
Aminophosphine Oxides: These compounds share a similar structure with benzhydrylideneaminodiphenylphosphine oxide, with variations in the substituents attached to the phosphorus atom.
Phosphine Oxides: These compounds contain a phosphorus-oxygen bond but may lack the amino group present in aminophosphine oxides.
Uniqueness: Benzhydrylideneaminodiphenylphosphine oxide is unique due to its specific combination of functional groups, which confer distinct chemical properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
63429-76-5 |
|---|---|
Formule moléculaire |
C25H20NOP |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
N-diphenylphosphoryl-1,1-diphenylmethanimine |
InChI |
InChI=1S/C25H20NOP/c27-28(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20H |
Clé InChI |
JUUKAQAIJJMPFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


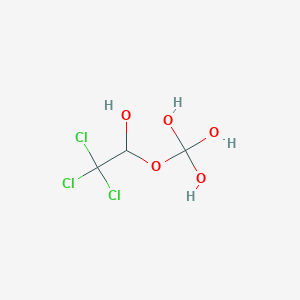
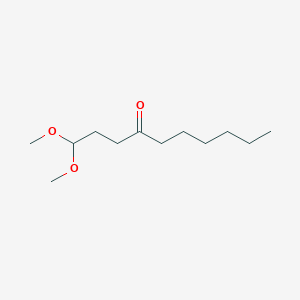

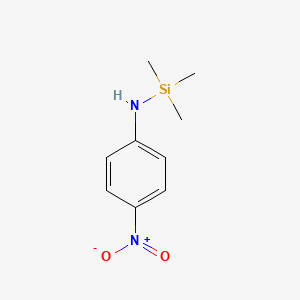
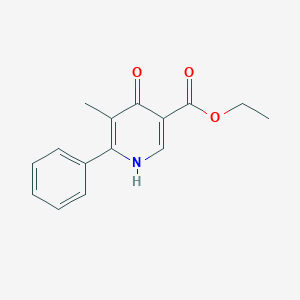

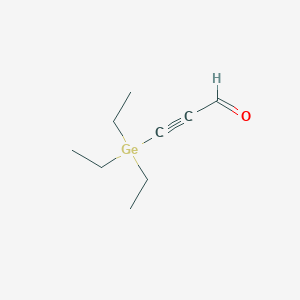


silane](/img/structure/B14494236.png)

